2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Overview
Description
2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group, a dioxothiolan ring, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through the reaction of benzoyl chloride with an appropriate amine.
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized via the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: The final step involves coupling the benzoyl and dioxothiolan intermediates with N-methylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function. The dioxothiolan ring and benzoyl group may play crucial roles in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar amide functional group.
N-methylbenzamide: Similar to the target compound but lacks the dioxothiolan ring and benzoyl group.
Benzoylthiourea: Contains a benzoyl group and a thiourea moiety, similar in structure but different in functional groups.
Uniqueness
2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzamide derivatives and may contribute to its specific applications and activities.
Properties
IUPAC Name |
2-benzoyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-20(15-11-12-25(23,24)13-15)19(22)17-10-6-5-9-16(17)18(21)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYTQRDSNUPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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